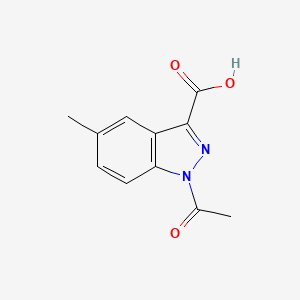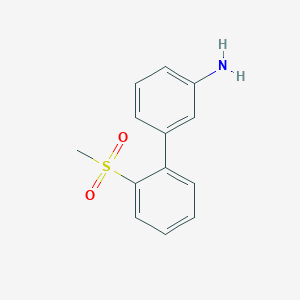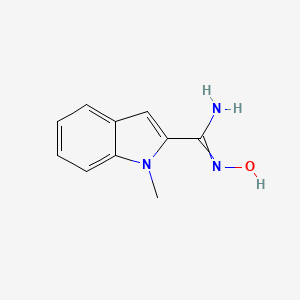
2-(4-Chlorophenyl)-3-methylquinoxaline-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-3-methylquinoxaline-6-carboxylic acid is a heterocyclic aromatic compound that contains a quinoxaline core substituted with a 4-chlorophenyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-methylquinoxaline-6-carboxylic acid typically involves the condensation of 4-chlorobenzene-1,2-diamine with 3-methylquinoxaline-6-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can be explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorophenyl)-3-methylquinoxaline-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoxaline ring to a dihydroquinoxaline or tetrahydroquinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: It is being explored for its potential use in the development of new pharmaceuticals targeting various diseases.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenyl)-3-methylquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key biological processes. For example, it may inhibit the activity of enzymes involved in cell division, leading to the suppression of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolinone Derivatives: These compounds share a similar quinoxaline core and have shown diverse biological activities, including anticancer and antimicrobial properties.
Indole Derivatives: Indole-based compounds also exhibit a wide range of biological activities and are used in medicinal chemistry.
Uniqueness
2-(4-Chlorophenyl)-3-methylquinoxaline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group and the carboxylic acid group enhances its potential for specific interactions with biological targets, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C16H11ClN2O2 |
|---|---|
Molekulargewicht |
298.72 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-3-methylquinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C16H11ClN2O2/c1-9-15(10-2-5-12(17)6-3-10)19-13-7-4-11(16(20)21)8-14(13)18-9/h2-8H,1H3,(H,20,21) |
InChI-Schlüssel |
HVIFUAZDLLVHJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C2C=CC(=CC2=N1)C(=O)O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![phenyl N-[4-(2-ethyl-1,3-thiazol-4-yl)phenyl]carbamate](/img/structure/B13869915.png)
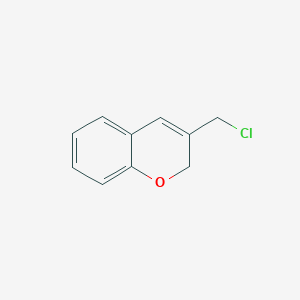
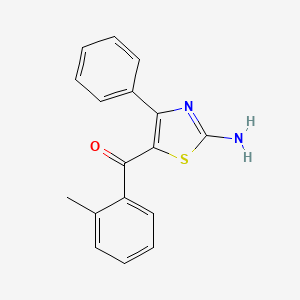
![3-Iodo-5-[(methanesulfonyl)(methyl)amino]benzoic acid](/img/structure/B13869924.png)
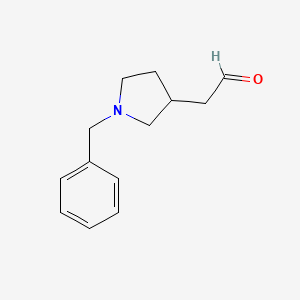


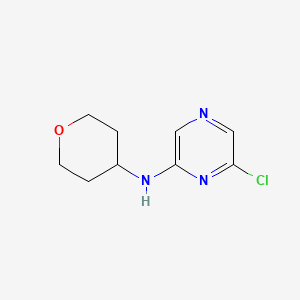

![4-[[6-chloro-2-(methylthio)-4-pyrimidinyl]methyl]Morpholine](/img/structure/B13869960.png)
